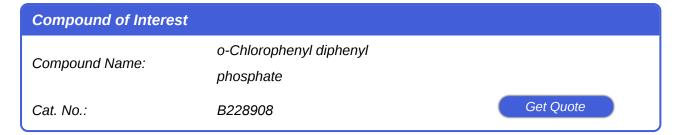


A Technical Guide to the Historical Development of Organophosphate Flame Retardants

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical development of organophosphate flame retardants (OPFRs), from their initial synthesis to their widespread use and subsequent environmental and health scrutiny. This document details the key milestones in their development, quantitative production data, experimental protocols for their analysis, and the signaling pathways affected by their exposure.

Historical Development and Key Milestones

The development of organophosphate flame retardants dates back to the early 20th century, with significant expansion in their use following the restriction of brominated flame retardants in the 2000s.

- Early 20th Century: The first organophosphate flame retardants, including triphenyl phosphate (TPhP), tricresyl phosphate (TCP), and tributyl phosphate (TBP), were developed for use in cellulose nitrate and cellulose acetate plastics.[1]
- 1930s: A flame retardant system using chlorinated paraffin and antimony oxide was discovered and applied to various polymer materials.[2]
- 1938: The formula for expansion type fire retardant coatings was first proposed by Tramm,
 utilizing diammonium phosphate as a catalyst.[2]



- 1950s: The development of unsaturated polyester by the Hooker company created new technological avenues for flame retardants, leading to the emergence of new reactive phosphorous flame retardants.[2]
- 1960s: Flame retardants began to be widely added to manufactured products to minimize fire risk.[3] Dechlorane Plus (DCRP) was introduced as a cyclic compound flame retardant in 1960.[4]
- 1980s: Halogenated phosphorus- and nitrogen-based additive-type flame-retardant polymers saw widespread use.[4]
- Early 2000s: With the banning of several prominent brominated flame retardants, phosphorus-based agents were promoted as safer replacements, leading to a significant increase in their use.[1]
- 2007: The production of organophosphate ester flame retardants reached 341,000 tons, a significant increase from 100,000 tons in 1992.[4]
- 2015: In Europe, the total consumption of flame retardants was 498,000 metric tons, with phosphorus flame retardants accounting for 18% (89,640 metric tons).[3] US production of TCPP and TDCPP was estimated at 22,600–45,000 and 4,500–22,600 metric tons, respectively.[5]
- 2018: An estimated 1 million tonnes of organophosphate flame retardants were produced globally.[1]
- 2020: A global survey identified 367 factories manufacturing OPFRs, with 201 located in China, producing over 431,000 metric tons.[5]

Quantitative Data on OPFR Production and Environmental Levels

The production and environmental presence of OPFRs have been subjects of extensive research. The following tables summarize key quantitative data.

Table 1: Global and Regional Production and Consumption of OPFRs



Year	Region/Scope	Production/Co nsumption (Metric Tons)	Key Compounds	Reference
1992	Global	100,000	Not Specified	[4]
2005	Europe	85,000 (Consumption)	Not Specified	[4]
2007	Global	341,000	Not Specified	[4]
2011	Global	500,000	Not Specified	[4]
2015	Europe	89,640 (Consumption)	Not Specified	[3]
2015	US	22,600 - 45,000	TCPP	[5]
2015	US	4,500 - 22,600	TDCPP	[5]
2015	US	450 - 4,500	TPhP, TCP, TnBP	[5]
2018	Global	1,000,000	Not Specified	[1]
2020	China	>363,000 (from 201 factories)	TEP, TCPP, TiBP, BADP, TCEP	[5]

Table 2: Environmental Concentrations of Selected OPFRs



Matrix	Location	Compound(s)	Concentration Range	Reference
Indoor Air	Taiwanese Homes	TBOEP, TDCIPP, TCIPP	Most abundant OPFRs	[6]
House Dust	Taiwanese Homes	TBOEP, TDCIPP, TCIPP	Most abundant OPFRs	[6]
Skin Wipes	Taiwanese Homes	TBOEP, TDCIPP, TCIPP	Most abundant OPFRs	[6]
River Sediments	L'Albufera Natural Park, Spain	Total OPFRs	13.8 to 89.7 ng/g dry weight	[7]
Fish	L'Albufera Natural Park, Spain	Total OPFRs	3.3 to 53.0 ng/g wet weight	[7]
River Sediments	Not Specified	Total OPFRs	up to 549 ng/g dw	[8]
Marine Fish	Not Specified	Total OPFRs	up to 15.8 ng/g lw	[8]
River Fish	Not Specified	Total OPFRs	up to 646 ng/g lw	[8]
Drinking Water	China	Total OPFRs	205.05 ng/L (tap water)	[4]
Drinking Water	China	TCEP, TCPP, TDCPP, TDBPP	134.44, 84.12, 109.28, 96.70 ng/L respectively	[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate synthesis and analysis of OPFRs.

Synthesis of Organophosphorus Flame Retardants

Example Protocol: Synthesis of a Novel Organophosphorus Flame Retardant



This protocol describes the synthesis of a novel charring-foaming agent (SBCPO) containing spiro and caged bicyclic phosphate groups.

Materials:

- Pentaerythritol
- Phosphorus trichloride
- Ammonium polyphosphate (APP)

Procedure:

- Synthesize the spiro and caged bicyclic phosphate (SBCPO) according to the method described by Wang et al. (2010). This involves the reaction of pentaerythritol with phosphorus trichloride.
- Prepare the intumescent flame retardant (IFR) by mixing SBCPO and APP.
- Incorporate the IFR into polypropylene (PP) to evaluate its flame retardant properties.
- Characterize the final product using techniques such as Limiting Oxygen Index (LOI), UL-94
 vertical burning test, and cone calorimetry to assess flame retardancy.
- Use Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to study the thermal stability and synergistic effects between SBCPO and APP.[9]

Example Protocol: Synthesis of Cyclic Phosphate Ester Flame Retardant

This protocol outlines a method for synthesizing a cyclic phosphate ester organophosphorus flame retardant.

Materials:

- Bicyclic phosphite (0.40 mol, 64.9 g)
- Methyl dimethylphosphonate (0.48 mol, 59.6 g)



- NaOH (0.05 g)
- ZnCl₂ (0.08 g)

Procedure:

- Combine bicyclic phosphite, methyl dimethylphosphonate, NaOH, and ZnCl₂ in a 250 mL flask.
- Slowly heat the mixture to 180°C under a nitrogen stream while stirring.
- Maintain the reaction temperature at 180-190°C for 12 hours to ensure the reaction goes to completion.
- The final product should be a clear, colorless solution.
- Analyze the product using gas chromatography to confirm the absence of bicyclic phosphite and minimal residual methyl dimethylphosphonate.[10]

Analysis of OPFRs in Environmental Samples

Protocol: Extraction and Analysis of OPFRs from Indoor Air, Dust, and Skin Wipes

This method details the simultaneous analysis of 11 OPFRs using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation:

- Agilent GC-7890A coupled with a GCMS 5975C.
- DB-5MS column (60 m × 0.25 mm i.d.; 0.25 µm film thickness).

Sample Preparation:

- Extraction: Use ultrasonication and solvent extraction for indoor air, dust, and skin wipe samples. Optimize extraction solvents to enhance chromatographic separation.
- Clean-up: No specific clean-up method is detailed in the provided abstract, but typically a solid-phase extraction (SPE) step would be used if significant matrix interference is present.



GC-MS Analysis:

- Injection: Inject 1.0 μL of the sample in splitless mode with an inlet temperature of 290°C.
- GC Oven Program:
 - Initial temperature: 80°C for 2 minutes.
 - Ramp: 15°C/min to 300°C.
 - Hold: 10 minutes at 300°C.
- MS Conditions:
 - o Ionization: Electron Ionization (EI).
 - Ion source and interface temperature: 280°C.
 - Mode: Selected Ion Monitoring (SIM).
- Quantification and Confirmation: Use a quantifier ion for quantification and a qualifier ion for confirmation of each analyte.[6]

Protocol: Extraction and Analysis of OPFRs from Water, Sediment, and Soil

This protocol provides methods for extracting and quantifying OPFRs from various environmental matrices.

Extraction:

- Water Samples: Solid Phase Extraction (SPE) is recommended, providing recoveries of 67% to 105%.
- Sediment/Soil Samples: Microwave-Assisted Extraction (MAE) is advocated for its speed and reduced solvent consumption, with recoveries of 78% to 105%. For biota, ultrasound liquid extraction can be used, and for sediments, pressurized liquid extraction is an alternative.[8]



Clean-up:

Pass the extract through a silica gel packed column for clean-up.

Quantification:

 Analyze the cleaned extract using Gas Chromatography coupled with a Mass Spectrometer (GC-MS) or a Flame Ionization Detector (GC-FID). Alternatively, on-line Turbulent Flow Chromatography-Liquid Chromatography-Tandem Mass Spectrometry (TFC-LC-MS/MS) can be used for direct injection of extracts after extraction.[8]

Signaling Pathways and Toxicological Effects

Exposure to OPFRs has been linked to various adverse health effects, mediated through the disruption of specific signaling pathways.

Reproductive Toxicity

Chlorinated OPFRs (CI-OPFRs) have been shown to induce reproductive toxicity. An Adverse Outcome Pathway (AOP) framework suggests that CI-OPFRs can disrupt the expression of key genes, leading to hormonal imbalances and developmental issues in the reproductive system. [11][12]

Key Molecular Initiating Events (MIEs):

Disrupted expression of genes such as IGF1, BAX, AR, MTOR, and PPARG.[11][12]

Key Events (KEs):

- Perturbation of biological processes and hormone-mediated pathways.
- Disruption of steroid hormone-related signaling pathways, blocking steroid hormone secretion.[11]

Adverse Outcome (AO):

Compromised reproductive development, leading to reproductive toxicity.[11][12]





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Adverse Outcome Pathway for CI-OPFR-Induced Reproductive Toxicity.

Impairment of Lung Function

Certain chlorinated OPFRs and their metabolites, such as BDCIPP, BCEP, and BCIPP, have been associated with pulmonary dysfunction. The proposed mechanism involves the IL-6/JAK/STAT signaling pathway.[13][14][15]

Key Molecular Initiating Events (MIEs):

• Interaction of CI-OPFRs with cellular components.

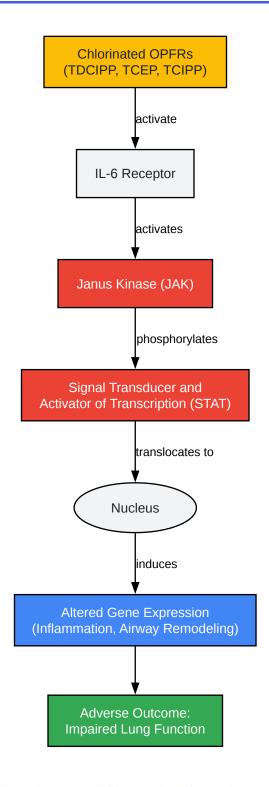
Key Events (KEs):

- Activation of the IL-6/Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[13][14][15]
- Induction of airway remodeling.

Adverse Outcome (AO):

Impaired lung function.[13][14][15]





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IL-6/JAK/STAT Signaling Pathway Disruption by Chlorinated OPFRs.

Conclusion



The historical development of organophosphate flame retardants illustrates a classic example of chemical replacement driven by regulatory action, followed by emerging concerns about the substitutes. While OPFRs effectively reduce flammability, their widespread use has led to ubiquitous environmental contamination and potential adverse health effects. The experimental protocols and toxicological pathways detailed in this guide provide a foundation for researchers to further investigate the synthesis, detection, and biological impacts of these compounds. Continued research is essential to understand the long-term risks associated with OPFR exposure and to develop safer, more sustainable alternatives.

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